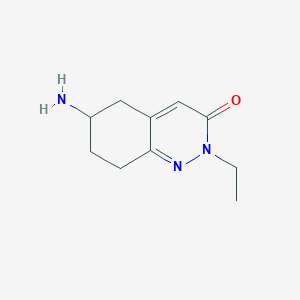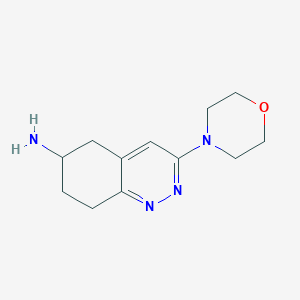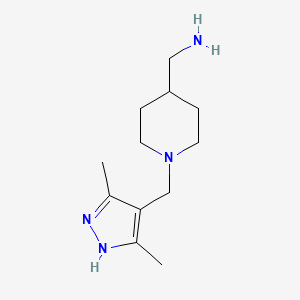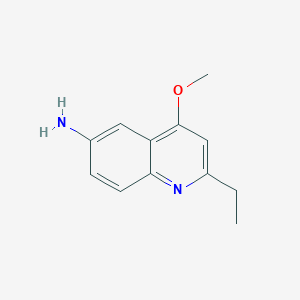
2-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance that has been mentioned in patents . It is also known as 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine .
Molecular Structure Analysis
The molecular formula of this compound is C9H16N2O . The structure consists of an isoxazole ring and an oxadiazole ring connected by an ethylamine group. The isoxazole ring has a tert-butyl group attached to it .Applications De Recherche Scientifique
Antitumor Activity
- Synthesis and Antitumor Properties : A study by Maftei et al. (2013) discusses the synthesis of natural product analogs containing a 1,2,4-oxadiazole ring, similar to the compound . These analogs were tested for antitumor activity against various cell lines, showing significant potency in some cases (Maftei et al., 2013).
- Design and Evaluation for Anticancer Properties : Another study by Yakantham et al. (2019) focused on the design, synthesis, and anticancer evaluation of similar 1,2,4-oxadiazole derivatives. These compounds demonstrated good to moderate activity against various human cancer cell lines (Yakantham et al., 2019).
Antibacterial Activities
- Synthesis and Antibacterial Studies : Hui et al. (2002) explored the synthesis of 1,3,4-oxadiazole derivatives containing a 5-methylisoxazole moiety, which were then evaluated for their antibacterial activities. The synthesized compounds showed promising results in this regard (Hui et al., 2002).
Enzymatic Studies
- Enzymatic C-Demethylation Study : Yoo et al. (2008) investigated the in vitro metabolism of a compound structurally related to the one , focusing on its C-demethylation in rat liver microsomes. This study provides insights into the metabolic pathways and potential interactions of such compounds (Yoo et al., 2008).
Synthesis and Structural Analysis
- Synthesis of Novel Derivatives : Studies like those by Mironovich and Shcherbinin (2014) and Rajanarendar et al. (2006) focus on the synthesis of novel derivatives of 1,2,4-oxadiazoles, providing a foundation for understanding the chemical properties and potential applications of these compounds (Mironovich & Shcherbinin, 2014); (Rajanarendar et al., 2006).
Propriétés
IUPAC Name |
2-[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)8-6-7(14-16-8)10-13-9(4-5-12)17-15-10/h6H,4-5,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWYVNCVRRPKJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475679.png)
![2-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475680.png)


![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1475684.png)


![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)




![2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475695.png)
